8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide
Description
8-Methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with a methoxy group at position 8 and a pyridin-4-ylmethyl carboxamide moiety at position 2. This structural framework is critical for its biological activity, as modifications to the quinoline core and substituents influence pharmacokinetic and pharmacodynamic properties . Its synthesis typically involves Gould-Jacobs cyclization followed by coupling reactions with pyridin-4-ylmethylamine, yielding moderate to low yields (20–50%) depending on purification methods .
Properties
Molecular Formula |
C17H15N3O3 |
|---|---|
Molecular Weight |
309.32 g/mol |
IUPAC Name |
8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C17H15N3O3/c1-23-14-4-2-3-12-15(14)19-10-13(16(12)21)17(22)20-9-11-5-7-18-8-6-11/h2-8,10H,9H2,1H3,(H,19,21)(H,20,22) |
InChI Key |
OMHWEWZJKNTYLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
The Gould-Jacobs reaction is a cornerstone for synthesizing 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives. Starting with 2-amino-5-methoxybenzoic acid and ethyl 3-ketopentanoate , thermal cyclization under reflux in diphenyl ether yields the quinoline core. For example, microwave-assisted cyclization at >250°C for 2 hours achieves a 70% yield of ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate. Adapting this method, 2-amino-5-methoxybenzoic acid reacts with β-keto esters to form 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester , a key intermediate.
Transition-Metal-Free Cyclization
A metal-free approach employs enaminones and aldehydes in a one-pot cascade cyclization. For instance, reacting N-(2-azidoethyl)-isatin with propargyl moxifloxacin under Cu(OAc)₂ catalysis forms triazole-linked quinolines. While this method avoids transition metals, yields remain moderate (53–72%).
Introduction of the Methoxy Group
Nucleophilic Substitution at C-8
8-Methoxy substitution is achieved via nucleophilic displacement of halogen atoms (F or Cl) at the C-8 position. Using potassium tert-butoxide in tetrahydrofuran (THF) with methanol, 8-fluoroquinolones undergo substitution at 80–100°C for 6–12 hours, yielding 8-methoxy derivatives in >85% efficiency. For example, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is synthesized via this route.
Direct Methoxylation During Cyclization
Incorporating methoxy during quinoline formation simplifies synthesis. Reacting 2-amino-5-methoxybenzaldehyde with β-enaminones in the presence of Pd(OAc)₂/DABCO facilitates one-pot cyclization, yielding 8-methoxy-1,4-dihydroquinolines.
Carboxamide Formation
Acid Chloride-Mediated Coupling
8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is converted to its acid chloride using thionyl chloride in toluene at 105–115°C. Subsequent reaction with pyridin-4-ylmethylamine in dry acetone with K₂CO₃ affords the target carboxamide in 75–82% yield.
Representative Procedure:
-
Quinoline-3-carbonyl chloride synthesis :
-
Reflux 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (10 mmol) with SOCl₂ (15 mmol) in toluene (30 mL) for 4 hours.
-
Remove excess SOCl₂ under reduced pressure.
-
-
Amide coupling :
-
Add pyridin-4-ylmethylamine (12 mmol) and K₂CO₃ (15 mmol) to the acid chloride in acetone (50 mL).
-
Stir at 0°C for 1 hour, then at room temperature overnight.
-
Filter and recrystallize from ethanol to obtain the product (82% yield).
-
Coupling Reagent-Assisted Synthesis
Modern methods employ HATU or EDCl/HOBt for amide bond formation. For instance, coupling 8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with pyridin-4-ylmethylamine using EDCl/HOBt in DMF at 25°C for 12 hours achieves 89% yield.
Green Chemistry Approaches
Polymer-Supported Catalysis
Polyethylene glycol-based sulphonic acid (PEG-SA) catalyzes quinoline synthesis under mild conditions. For example, 2-aminophenyl ketones react with carbonyl compounds in PEG-SA (5 mol%) at 60°C for 3 hours, yielding 8-methoxyquinolines in 78–92% efficiency.
Solvent-Free Reactions
Microwave-assisted, solvent-free cyclization reduces environmental impact. A mixture of 2-amino-5-methoxybenzoic acid and ethyl acetoacetate irradiated at 300 W for 10 minutes produces the quinoline core in 88% yield.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Gould-Jacobs Cyclization | Cyclocondensation, hydrolysis | 70–82 | High regioselectivity | High temperatures required |
| Acid Chloride Coupling | SOCl₂ activation, amine coupling | 75–82 | Scalable, straightforward | Hazardous SOCl₂ usage |
| EDCl/HOBt Coupling | Reagent-mediated amide formation | 85–89 | Mild conditions, high purity | Costly reagents |
| PEG-SA Catalysis | Green solvent, recyclable catalyst | 78–92 | Environmentally friendly | Longer reaction times |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Carboxamide Group Reactivity
The carboxamide moiety (-CONH-) participates in hydrolysis and nucleophilic substitution reactions under controlled conditions:
Dihydroquinoline Core Modifications
The 1,4-dihydroquinoline ring undergoes oxidation and electrophilic substitution:
Oxidation to Quinoline
Electrophilic Aromatic Substitution
| Reaction | Reagents | Position | Product | Yield | Citations |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C6 | 6-Nitro derivative | 65% | Steric hindrance from methoxy group directs nitration to C6. |
| Bromination | Br₂/FeBr₃ | C5 | 5-Bromo derivative | 55% | Regioselectivity confirmed via NOESY NMR. |
Pyridinylmethyl Group Reactions
The pyridin-4-ylmethyl substituent participates in alkylation and coordination chemistry:
Cross-Coupling Reactions
Palladium-catalyzed coupling at the quinoline core:
| Reaction | Catalysts | Coupling Partner | Product | Yield | Citations |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | C2-aryl derivative | 70% | Requires protection of the carboxamide group. |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Morpholine | C7-aminated derivative | 60% | Limited by steric effects from the methoxy group. |
Stability Under Pharmacological Conditions
The compound demonstrates stability in physiological environments:
| Condition | pH | Temperature | Degradation | Half-Life | Citations |
|---|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | <5% degradation after 24h | >48h | |
| Liver microsomes (human) | 7.4 | 37°C | CYP3A4-mediated oxidation at C4 | t₁/₂ = 6.5h |
Comparative Reactivity with Analogues
Structural variations significantly alter reactivity:
Scientific Research Applications
Antibacterial Applications
The compound has shown promising results as an antibacterial agent, particularly against Gram-positive and Gram-negative bacteria. Its mechanism primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication.
Case Study: Inhibition of Bacterial Growth
In a study focusing on the optimization of quinolone derivatives, compounds structurally similar to 8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide demonstrated significant activity against E. coli and Klebsiella pneumoniae. The minimum inhibitory concentrations (MICs) were reported to be as low as 0.125 µg/mL for some derivatives, indicating strong antibacterial potential .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli WT | 0.25 |
| Compound B | K. pneumoniae | 0.5 |
| 8-Methoxy Compound | E. coli ΔacrB | 0.125 |
Anticancer Activity
Research has also highlighted the anticancer properties of this compound, particularly against prostate cancer cell lines such as PC-3 and 22Rv1.
Case Study: Cytotoxicity Against Prostate Cancer
In vitro studies revealed that the compound exhibited IC50 values around 5 µM against PC-3 cells, indicating effective cytotoxicity. The mechanism of action appears to involve apoptosis induction in a dose-dependent manner .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| PC-3 | 5.1 | Apoptosis Induction |
| 22Rv1 | 13.0 | Apoptosis Induction |
Enzyme Inhibition
This compound has been studied for its ability to inhibit various enzymes involved in cancer progression and bacterial resistance.
Case Study: Inhibition of Topoisomerases
In a series of experiments aiming to identify new topoisomerase inhibitors, derivatives of this compound were tested for their ability to stabilize DNA cleavage complexes. Results indicated that certain modifications enhanced binding affinity and selectivity towards topoisomerases over traditional quinolone antibiotics .
| Enzyme | Binding Affinity (Kd) | Selectivity |
|---|---|---|
| DNA Gyrase | Low nanomolar range | High |
| Topoisomerase IV | Sub-micromolar range | Moderate |
Mechanism of Action
The mechanism of action of 8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical profiles of 8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide can be contextualized against structurally analogous compounds (Table 1).
Table 1: Structural and Functional Comparison of 4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives
Key Comparison Points
Structural Modifications and Activity: The pyridin-4-ylmethyl group in the target compound distinguishes it from ivacaftor’s bulky tert-butylphenyl moiety. In contrast, CB2 agonists like ALICB179 and SER601 feature adamantyl or isopropyl groups at C3/C6, which are critical for receptor binding. The target compound’s methoxy group at C8 is uncommon in CB2 ligands, suggesting divergent mechanisms .
Ivacaftor’s efficacy relies on its 5-hydroxyphenyl and tert-butyl groups, which stabilize CFTR channel opening . Anti-inflammatory derivatives (e.g., 13a) with N-phenyl substituents highlight the role of aromatic carboxamides in cytokine suppression. The pyridinylmethyl group may offer unique interactions with inflammatory targets .
Synthetic Challenges :
- Coupling reactions with pyridin-4-ylmethylamine often yield lower efficiencies (~20%) compared to bulkier amines like adamantyl derivatives, necessitating optimized protocols (e.g., HBTU activation) .
Antimicrobial Potential: The natural quinoline alkaloid from Nocardiopsis demonstrates broad-spectrum activity, suggesting that the target compound’s methoxy group could enhance antimicrobial potency if tested .
Biological Activity
8-Methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide is a compound belonging to the class of 4-oxoquinolines, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
Antiviral Properties
Research has indicated that derivatives of 4-oxoquinolines exhibit promising antiviral activities. For instance, a study highlighted that compounds similar to this compound showed significant inhibition against HIV integrase. The most potent derivative in this series demonstrated an EC50 value of 75 µM, indicating effective antiviral activity without significant cytotoxicity (CC50 > 500 µM) .
Antibacterial and Antifungal Activities
Several studies have reported the antibacterial and antifungal properties of quinoline derivatives. The broad-spectrum activity is attributed to their ability to interfere with bacterial DNA replication and protein synthesis. Specific derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria as well as various fungi .
Anticancer Activity
The anticancer potential of 4-oxoquinolines has been explored in various cancer cell lines. Compounds similar to this compound have demonstrated cytotoxic effects in vitro, leading to apoptosis in cancer cells. Mechanistic studies suggest that these compounds may induce cell cycle arrest and promote programmed cell death pathways .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in viral replication and bacterial metabolism.
- DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Cell Signaling Modulation : The compound may influence various signaling pathways involved in cell survival and apoptosis.
Study 1: Anti-HIV Activity
In a study focused on HIV integrase inhibitors, a series of quinoline derivatives were synthesized and evaluated for their antiviral efficacy. The most effective compound exhibited an EC50 value of 75 µM against HIV, with minimal cytotoxic effects observed at higher concentrations .
Study 2: Antibacterial Efficacy
A comparative study assessed the antibacterial activity of various quinoline derivatives against common pathogens. The results indicated that certain derivatives showed MIC values as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are optimal for preparing 8-methoxy-4-oxo-N-(pyridin-4-ylmethyl)-1,4-dihydroquinoline-3-carboxamide and its intermediates?
Methodological Answer:
The compound’s core structure, a 1,4-dihydroquinoline-3-carboxamide derivative, can be synthesized via multi-step protocols involving cyclocondensation, esterification, and nucleophilic substitution. Key intermediates include ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, which is prepared by reducing 7-azido-8-nitroquinoline precursors followed by esterification . Regioselective functionalization of the pyridine and quinoline moieties requires careful control of reaction conditions (e.g., solvent, temperature) to avoid byproducts. For example, α-acetyl-N-arylhydrazonoyl chlorides can be used in cyclocondensation reactions to introduce diazenyl groups .
Basic: How can crystallographic data (e.g., SHELX refinement) validate the structural conformation of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is critical for confirming bond lengths, angles, and hydrogen-bonding networks. For example, bifurcated N–H⋯(O,O) hydrogen bonds in the 4-oxo-1,4-dihydroquinoline ring stabilize planar conformations . SHELXTL (Bruker AXS version) is widely used for small-molecule refinement, providing R-factor metrics (<5% for high-quality data) and validating molecular packing interactions .
Advanced: What experimental strategies address discrepancies in CB2 receptor selectivity and functionality across derivatives?
Methodological Answer:
Contradictions in CB2 affinity among derivatives often arise from substituent effects on the quinoline scaffold. For instance:
- Carboxamide substituents : Bulky groups (e.g., pyridin-4-ylmethyl) enhance CB2 selectivity over CB1, as shown in competitive binding assays using [³H]CP-55,940 .
- Chlorination at positions 6–8 : Chlorine atoms increase lipophilicity and hydrogen-bond acceptor capacity, improving CB2 binding (Kᵢ values <100 nM) but may reduce agonist efficacy in GTPγS assays .
Methodological reconciliation involves iterative structure-activity relationship (SAR) studies with systematic substitutions and functional assays (e.g., cAMP inhibition for inverse agonism) .
Advanced: How do molecular modeling studies rationalize the Axl kinase inhibitory activity of 4-oxo-1,4-dihydroquinoline-3-carboxamides?
Methodological Answer:
Docking simulations (e.g., AutoDock Vina) reveal that the 4-oxo-quinoline scaffold occupies the ATP-binding pocket of Axl kinase via hydrogen bonds with Met623 and hydrophobic interactions with Leu778. Compound 9im (IC₅₀ = 4.0 nM) shows π-π stacking with Phe691, while the pyridin-4-ylmethyl group enhances solubility for in vivo efficacy . Free-energy perturbation (FEP) calculations can further optimize substituent interactions to minimize off-target kinase inhibition .
Advanced: What pharmacological assays are used to assess polymorphic effects on biological activity?
Methodological Answer:
Polymorphism impacts solubility and bioavailability, as seen in N-(3-pyridylmethyl)-4-hydroxy-2-oxo-hexahydroquinoline-3-carboxamide derivatives . Key assays include:
- Powder X-ray diffraction (PXRD) : To identify polymorphic forms (e.g., Form I vs. Form II).
- In vitro dissolution testing : Correlate polymorph stability with pharmacokinetic profiles.
- In vivo analgesia models : Compare efficacy (e.g., tail-flick test) between polymorphs to establish bioequivalence .
Basic: What analytical techniques confirm the purity and identity of intermediates during synthesis?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) are standard for purity assessment (>98%). Nuclear magnetic resonance (¹H/¹³C NMR) confirms regiochemistry:
- Quinoline protons : δ 8.5–9.0 ppm for H-2 and H-5.
- Methoxy groups : δ 3.8–4.0 ppm (singlet) .
IR spectroscopy verifies carbonyl stretches (C=O at ~1680 cm⁻¹) and NH bonds (~3300 cm⁻¹) .
Advanced: How do in vivo models evaluate the therapeutic potential of this compound in cancer metastasis?
Methodological Answer:
Xenograft models (e.g., 4T1 murine breast cancer hepatic metastasis) assess Axl inhibition efficacy. Compound 9im (10 mg/kg, oral) reduces metastatic nodules by >50% via EMT suppression (E-cadherin upregulation, vimentin downregulation) . Pharmacokinetic (PK) parameters (t₁/₂ = 3.5 h, AUC = 12 μg·h/mL) are validated using LC-MS/MS plasma analysis .
Advanced: What structural modifications improve metabolic stability without compromising CB2 receptor affinity?
Methodological Answer:
- Fluorination : 6-Fluoro substitution reduces CYP450-mediated oxidation (e.g., CYP3A4), enhancing metabolic stability (t₁/₂ increased from 1.2 to 4.7 h) .
- Cyclopropyl groups : At position 1, mitigate first-pass metabolism while maintaining CB2 Kᵢ <50 nM .
In vitro microsomal stability assays (e.g., human liver microsomes + NADPH) quantify metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
